Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-
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Overview
Description
“Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-” is a chemical compound with the molecular formula C8H10N2 . It is also known as "2-Allyl-3-methylpyrazine" . The CAS Registry Number of this compound is 55138-62-0 .
Molecular Structure Analysis
The molecular weight of “Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-” is 134.1784 . The IUPAC Standard InChI of this compound is InChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3 .Physical And Chemical Properties Analysis
The molecular weight of “Pyrazine, 2-methyl-3-(2-propen-1-yloxy)-” is 134.1784 . The IUPAC Standard InChI of this compound is InChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3 .Scientific Research Applications
Medicinal Chemistry
Pyrazines and their derivatives have been used in medicinal chemistry. For instance, they have been used in the development of drugs that inhibit the c-Met protein kinase, which plays a crucial role in cancer cell growth and survival . They have also shown GABA A allosteric modulating activity .
Fluorescent Probes
Pyrazines have been used as fluorescent probes. These compounds can absorb and emit light, making them useful in various scientific and medical applications, such as imaging and sensing .
Structural Units of Polymers
Pyrazines have been incorporated into polymers for use in solar cells . The incorporation of these heterocycles into polymers can enhance the properties of the materials, such as their conductivity and stability .
Aroma Fragrances
Pyrazines are important components of aroma fragrances . They contribute to the aroma of many fruits, vegetables, and wines .
Agrochemicals
Pyrazines are widely used as agrochemicals . They have been recognized as flavor components in foods, as pheromones in various insect species, and as versatile synthetic intermediates .
Pharmaceuticals
Compounds containing N-heterocyclic moieties, such as pyrazines, are a class of privileged compounds that have found numerous applications as pharmaceuticals . They have been used in the development of drugs with various therapeutic effects, such as relaxing cardiovascular and uterine smooth muscle, anti-thrombotic, anti-aggregation, COX-2 inhibiting, and analgesic effects .
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-prop-2-enoxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-6-11-8-7(2)9-4-5-10-8/h3-5H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCISXMUKWKUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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